Clostebol propionate
Description
Historical Context of Clostebol (B1669245) and its Esters in Research
Origins of Clostebol in Anabolic Androgenic Steroid Research
The parent compound, clostebol (4-chlorotestosterone), was first described and synthesized in 1956. nih.gov It is a synthetic derivative of the natural hormone testosterone (B1683101), structurally altered by the addition of a chlorine atom at the 4-position. swolverine.comwikipedia.org This modification prevents the molecule's conversion to dihydrotestosterone (B1667394) (DHT) and also renders it incapable of aromatization into estrogen. swolverine.comwikipedia.org The primary goal of this structural change was to create a compound with significant anabolic (tissue-building) benefits while exhibiting fewer androgenic (masculinizing) side effects. swolverine.compatsnap.com
Research and development were notably carried out by the German pharmaceutical company Jenapharm, which marketed clostebol acetate (B1210297) under brand names like Steranabol and Megagrisevit. swolverine.com In the 1960s and 1970s, clostebol gained popularity among athletes due to its moderate anabolic properties. swolverine.com Beyond its use in sports, it was also studied for applications in animal husbandry to promote growth in cattle. nih.govwada-ama.org To modify its release and duration of action, clostebol was prepared in various esterified forms for administration. These esters, including clostebol propionate (B1217596) (marketed as Yonchlon), clostebol acetate, and clostebol caproate, became subjects of research themselves. wikipedia.orgnih.govwikipedia.orgresearchgate.net
Evolution of Analytical and Regulatory Frameworks for Clostebol-Type Compounds
The use of clostebol and its esters for performance enhancement led to their prohibition by major sporting bodies. The International Olympic Committee (IOC) and subsequently the World Anti-Doping Agency (WADA) included clostebol in their lists of banned substances, where it is classified as an S1 Anabolic Agent. nih.govswolverine.com This regulatory action spurred significant research into developing robust analytical methods for its detection.
Early research focused on identifying the metabolic pathways of clostebol to find unique biomarkers of its use. dshs-koeln.deyuntsg.com Studies in the 1990s, prompted by positive tests in animals, delved into the metabolism of clostebol acetate in various species, including humans. nih.govresearchgate.net This research established that the primary urinary metabolite used for screening is 4-chloro-androst-4-en-3α-ol-17-one (M1), which is typically excreted as a glucuronide conjugate. wada-ama.orgresearchgate.net
The analytical frameworks for detecting these compounds have evolved significantly. Initial methods have been largely superseded by highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govwada-ama.org These advanced methods lowered the limits of detection, allowing anti-doping laboratories to identify minute quantities of clostebol metabolites in urine. wada-ama.org
A major challenge for the regulatory framework has been the issue of inadvertent or accidental exposure. Clostebol acetate is an active ingredient in some topical pharmaceutical preparations available in certain countries. wada-ama.orgyuntsg.com This has led to numerous cases where athletes tested positive after unintentional contact, sparking debate within the anti-doping community. yuntsg.comresearchgate.net This has prompted further research to differentiate between intentional misuse and accidental exposure, with some scientists suggesting the establishment of a minimum reporting level for the main metabolite (M1). researchgate.netresearchgate.net
Academic Relevance of Clostebol Propionate in Contemporary Research
The academic relevance of clostebol and its esters, including this compound, remains high, primarily driven by the needs of anti-doping science. Contemporary research is focused on refining analytical strategies to address the complexities of clostebol detection.
A key area of investigation is the characterization of long-term metabolites. Studies have identified sulfate-conjugated metabolites as having a longer detection window than the traditionally monitored glucuronide metabolites. researchgate.netresearchgate.net For instance, the metabolite identified as 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate (S1a) has been shown to be detectable for over 10 days post-administration, offering an improved tool for detecting misuse. researchgate.netresearchgate.net
Another significant avenue of research involves the analysis of different biological matrices. While urine remains the standard for testing, hair analysis is being explored as a complementary method. researchgate.netunito.it Detecting clostebol or its esters in hair can provide evidence of chronic or repeated use, which can help differentiate from a single, low-level exposure that might occur through contamination. unito.it
The ongoing controversies surrounding contamination versus intentional doping ensure that clostebol compounds remain a subject of study. researchgate.net Research continues to explore metabolic profiles following different routes of administration (e.g., oral vs. transdermal) to find potential discriminating markers. wada-ama.org These studies are crucial for sports authorities to fairly adjudicate cases involving clostebol, making it a compound of continuing interest in forensic and analytical chemistry. yuntsg.com
Research Data Tables
Table 1: Key Investigated Metabolites of Clostebol
| Metabolite ID | Chemical Name | Conjugation | Typical Matrix | Relevance in Research |
| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | Urine | Primary screening marker for clostebol use. wada-ama.orgresearchgate.net |
| M2 | 4-chloro-4-androsten-3,17-dione | Glucuronide | Urine | Metabolite used to study ratios for determining administration route. dshs-koeln.deyuntsg.com |
| M3 | epi-clostebol (17α-clostebol) | Glucuronide | Urine | Urinary metabolite identified in animal and human studies. nih.gov |
| M4 | 4-chloro-4-androsten-3α-ol-17-one | Glucuronide | Urine | Investigated as part of the metabolic profile. yuntsg.comresearchgate.net |
| S1a | 4ξ-chloro-5α-androst-3β-ol-17-one | Sulfate (B86663) | Urine | Identified as a potential long-term metabolite. researchgate.netresearchgate.net |
Table 2: Evolution of Analytical Techniques for Clostebol Detection
| Technique | Abbreviation | Principle | Application in Clostebol Research |
| Enzyme-Linked Immunosorbent Assay | ELISA | Immunoassay-based detection | Early screening method for clostebol and its metabolites. nih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds and identifies them by mass | A standard confirmatory method for detecting clostebol metabolites in anti-doping labs. nih.govwada-ama.org |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separates compounds in liquid phase and identifies them by mass-to-charge ratio | A highly sensitive and specific method used for detecting low concentrations of metabolites, including direct detection of conjugated metabolites. nih.govresearchgate.netresearchgate.net |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UHPLC-MS/MS | A high-resolution version of LC-MS/MS | Used for developing methods to detect clostebol and its esters in alternative matrices like hair. researchgate.netunito.it |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClO3/c1-4-19(25)26-18-8-7-14-13-5-6-16-20(23)17(24)10-12-21(16,2)15(13)9-11-22(14,18)3/h13-15,18H,4-12H2,1-3H3/t13-,14-,15-,18-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUBDFJMQBMNQB-DXODLALXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176009 | |
| Record name | Clostebol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-44-9 | |
| Record name | 4-Chlorotestosterone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clostebol propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clostebol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOSTEBOL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JJ3052NOU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Transformations of Clostebol and Its Esters for Analytical Purposes
Phase I Metabolic Pathways of Clostebol (B1669245)
Phase I metabolism of clostebol primarily involves enzymatic reactions that introduce or expose functional groups on the steroid molecule. These reactions include hydroxylation and reduction, leading to the formation of various metabolites.
Hydroxylation and Reduction Metabolites (e.g., 4-chloro-androst-4-en-3α-ol-17-one, M1)
The primary and most well-known Phase I metabolite of clostebol is 4-chloro-androst-4-en-3α-ol-17-one, commonly designated as M1. yuntsg.comnih.gov This metabolite is formed through the reduction of the 3-keto group of the parent steroid. M1 is a key marker in doping control analysis due to its significant and prolonged excretion in urine. nih.govresearchgate.net
In addition to M1, other hydroxylation and reduction metabolites have been identified. Research has shown the presence of other metabolites, often labeled as M2, M3, and M4, which are also products of reductive processes. yuntsg.com Another significant metabolite, M5, identified as 4ζ-chloro-5ζ-androstan-3β-ol-17-one, is formed through further reduction of the steroid nucleus. yuntsg.com The formation of these metabolites can be influenced by the route of administration. For instance, some studies have noted differences in the metabolic profile following oral versus transdermal administration. wada-ama.org
| Metabolite ID | Chemical Name | Metabolic Reaction |
| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Reduction |
| M5 | 4ζ-chloro-5ζ-androstan-3β-ol-17-one | Reduction |
Isomeric Metabolite Identification
The metabolic processes of clostebol also result in the formation of various isomers. For example, studies have identified different stereoisomers of the reduced metabolites. The enzymatic reduction of the A-ring of the steroid can lead to both 5α and 5β isomers. upf.edu However, it has been observed that the presence of the chlorine atom at the C4 position may hinder the activity of 5α-reductase. yuntsg.com
The identification of these isomeric forms is crucial for comprehensive metabolic profiling. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed to separate and identify these closely related compounds. upf.edu
Phase II Metabolic Pathways of Clostebol
Following Phase I transformations, clostebol and its metabolites undergo Phase II conjugation reactions. These reactions attach polar molecules to the steroid, significantly increasing their water solubility and facilitating their elimination from the body, primarily through urine.
Glucuronide Conjugates
A major pathway in the Phase II metabolism of clostebol is the formation of glucuronide conjugates. The hydroxyl groups introduced during Phase I metabolism, such as the 3α-hydroxyl group of the M1 metabolite, are common sites for glucuronidation. The main clostebol metabolite, M1, along with metabolites M2, M3, and M4, are predominantly excreted as glucuronides. yuntsg.com The detection of these glucuronidated metabolites is a cornerstone of anti-doping tests for clostebol. nih.gov Research has also reported the identification of four previously unreported glucuronide conjugates of clostebol. nih.gov
Sulfate (B86663) Conjugates
In addition to glucuronidation, sulfation is another important Phase II metabolic pathway for clostebol. The metabolite M5 (4ζ-chloro-5ζ-androstan-3β-ol-17-one) is primarily excreted as a sulfate conjugate. yuntsg.com Sulfate metabolites have gained attention as they can sometimes be detected for longer periods than their glucuronidated counterparts, potentially extending the window for detecting substance misuse. researchgate.net One study successfully detected sixteen sulfate metabolites of clostebol, with five of them showing detection times of over ten days. nih.gov Another identified 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate as a long-term metabolite. researchgate.net
Unreported Conjugates in Metabolic Studies
Recent advancements in analytical technologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection of previously unreported or "novel" metabolites of clostebol. nih.govresearchgate.net These studies have expanded the known metabolic profile of the drug.
One significant study identified fourteen metabolites of clostebol, nine of which were previously unreported. nih.gov These included two free metabolites and seven sulfate conjugates. nih.gov Another investigation using LC-MS/MS detected sixteen different sulfate metabolites. nih.gov The identification of these novel conjugates, particularly the long-term sulfate metabolites, is of high importance for improving the effectiveness of anti-doping screening methods. researchgate.net The direct detection of these Phase II metabolites without the need for prior chemical or enzymatic cleavage of the conjugate has become a valuable strategy in modern analytical toxicology. researchgate.net
Species-Specific Metabolic Research
The metabolism of clostebol has been a subject of detailed studies in various animal species, as well as in humans, particularly since the 1990s when positive tests for clostebol acetate (B1210297) were recorded in Europe. nih.gov
In food-producing animals, such as cattle, clostebol and its esters are extensively metabolized. nih.gov The primary routes of metabolism involve reduction and oxidation reactions. nih.gov The initial metabolic step often involves the reduction of clostebol by 5-α and 5-β reductases. nih.gov Following this, the 17β-hydroxy group undergoes enzymatic oxidation by 17β-hydroxy-steroid dehydrogenase, a common pathway for major steroid hormones like testosterone (B1683101) and nandrolone. nih.gov
The specific metabolites formed can vary depending on the administration route (intramuscular vs. oral). nih.gov After intramuscular administration of clostebol acetate in cattle, the major urinary metabolites identified are epi-clostebol (17α-clostebol), 4-chloro-4-androsten-3,17-dione (CLAD), and 4-chloro-4-androsten-3α-ol-17-one. nih.gov Oral administration of clostebol esters can lead to the formation of these same metabolites, with the addition of others such as 4-chloro-4-androsten-3α,17β-diol and 4-chloro-androstane-3β-ol-17-one, with variations observed between different animal species. nih.gov A significant portion of these metabolites are excreted in urine as glucuronide or sulfate conjugates, with less than 5% being excreted in their unconjugated form. nih.gov This necessitates a deconjugation step, typically enzymatic hydrolysis, prior to analytical analysis. nih.govresearchgate.net
Research in horses has also provided insights into clostebol metabolism. Following oral administration of clostebol acetate to thoroughbred geldings, the parent drug was not detected in urine. Instead, three primary metabolites were identified: 4-chlorotestosterone, 4-chloroandrost-4-ene-3α,17β-diol, and 4-chloroandrostane-3α,17β-diol. researchgate.net
Table 1: Major Metabolites of Clostebol Acetate in Food-Producing Animals
| Metabolite | Animal Species | Administration Route |
|---|---|---|
| epi-Clostebol (17α-clostebol) | Cattle | Intramuscular |
| 4-chloro-4-androsten-3,17-dione (CLAD) | Cattle | Intramuscular |
| 4-chloro-4-androsten-3α-ol-17-one | Cattle | Intramuscular |
| 4-chloro-4-androsten-3α,17β-diol | Cattle | Oral |
| 4-chloro-androstane-3β-ol-17-one | Cattle | Oral |
| 4-chlorotestosterone | Horse | Oral |
| 4-chloroandrost-4-ene-3α,17β-diol | Horse | Oral |
Comparative studies utilizing both in vitro and in vivo models have been instrumental in elucidating the metabolic pathways of clostebol and predicting key biomarkers. psu.edu In vitro systems, such as liver microsomes and isolated hepatocytes from cattle, have been shown to effectively predict the in vivo metabolic profiles of steroids like clostebol. psu.edursc.org
In one study, in vitro experiments with cattle liver preparations correctly identified the three major in vivo biodegradation products of clostebol: 4-chloroandrost-4-ene-3,17-dione (CLAD), 4-chloroandrost-4-ene-3α,17β-diol, and 4-chloroandrost-4-ene-3-ol-17-one. psu.edu Similarly, studies with horse liver microsomes identified several metabolites, some of which were also found in in vivo samples. researchgate.net This correlation between in vitro and in vivo results highlights the utility of these models for reducing and refining animal experimentation in metabolic research. researchgate.net
A dissertation focused on anabolic androgenic steroids, including clostebol, utilized human skin cells (keratinocytes and fibroblasts) as an in vitro model. fu-berlin.de The study found that these cells produced metabolites with partially or fully reduced A-rings, indicating the presence of 3α-HSD, 3β-HSD, and 5α-reductase activities. fu-berlin.de Interestingly, keratinocytes showed a higher metabolic capacity for compounds with a chlorine substituent at position 4, like clostebol. fu-berlin.de
Table 2: Comparison of In Vitro and In Vivo Metabolites of Clostebol Acetate
| Metabolite | In Vitro System | In Vivo Species |
|---|---|---|
| 4-chloroandrost-4-ene-3,17-dione (CLAD) | Cattle liver microsomes/hepatocytes | Cattle |
| 4-chloroandrost-4-ene-3α,17β-diol | Cattle liver microsomes/hepatocytes | Cattle, Horse |
| 4-chloroandrost-4-en-3α-ol-17-one | Cattle liver microsomes/hepatocytes | Cattle |
| 4-chlorotestosterone | Horse liver microsomes | Horse |
| 4-chloroandrost-4-ene-3,17-dione | Horse liver microsomes | - |
| 4-chloroandrost-4-en-6-ol-3,17-dione | Horse liver microsomes | - |
Metabolic Ratios and Biomarker Development for Administration Route Differentiation
A key challenge in analytical toxicology is to differentiate between various routes of administration, which can be crucial in sports anti-doping and food safety contexts. yuntsg.comwada-ama.org Research has focused on identifying specific metabolites or metabolic ratios that can serve as biomarkers to distinguish, for example, oral from transdermal administration. wada-ama.org
Studies have shown that the metabolic profile of clostebol can differ based on the administration route. nih.govwada-ama.org For instance, after oral administration, a greater number of metabolites may be produced compared to intramuscular or transdermal application. nih.govwada-ama.org One study identified ten metabolites after oral administration, five of which were not detected after transdermal application under the same assay conditions. wada-ama.org
The ratios between specific metabolites have shown promise for differentiating administration routes. wada-ama.org For example, the ratios of metabolites M2, M3, and M4 to the main metabolite M1 (4-chloro-androst-4-en-3α-ol-17-one) have been proposed as a plausible method to discriminate between oral and transdermal administration. wada-ama.org However, a limitation of using response ratios is their dependency on the specific analytical methods and instruments used by different laboratories. wada-ama.org
Further research has investigated the potential of sulfate-conjugated metabolites as long-term markers. yuntsg.com The metabolite M5 (4ζ-chloro-5ζ-androstan-3β-ol-17-one) is predominantly excreted as a sulfate and has a longer detection window. yuntsg.comfrontiersin.org The ratio of the glucuronide of M1 to the sulfate of M5 has been explored as a potential marker to differentiate administration routes, although further studies with a larger number of participants are needed for verification. yuntsg.com
Table 3: Potential Biomarkers for Administration Route Differentiation
| Biomarker | Proposed Application |
|---|---|
| Ratios of M2, M3, M4 to M1 | Distinguishing oral vs. transdermal administration |
| Ratio of M1 glucuronide to M5 sulfate | Discriminating administration routes |
Advanced Analytical Methodologies for Clostebol Propionate Detection and Characterization
Chromatographic Techniques in Clostebol (B1669245) Research
Chromatographic techniques are the cornerstone of modern analytical chemistry, providing the necessary separation and identification capabilities for complex mixtures. In the context of clostebol propionate (B1217596), these methods are indispensable for distinguishing the parent compound from its metabolites and endogenous steroids.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like steroids. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. For the analysis of clostebol and its metabolites, derivatization is often required to increase their volatility and improve their chromatographic behavior.
Single-dimensional GC-MS has been a standard method for the detection of anabolic androgenic steroids (AAS) in doping control for many years. upf.edu This technique involves the separation of compounds based on their boiling points and interactions with a stationary phase in a single capillary column. For clostebol, GC-MS analysis typically focuses on identifying its main metabolites in urine, such as 4-chloro-androst-4-en-3α-ol-17-one. yuntsg.com The process often involves enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates, followed by liquid-liquid extraction and derivatization to form trimethylsilyl (B98337) (TMS) ethers. yuntsg.com
The mass spectrometer is then used to identify the characteristic fragmentation patterns of the derivatized metabolites. Selected Ion Monitoring (SIM) is a common acquisition mode used to enhance sensitivity and selectivity for target analytes.
Table 1: GC-MS Parameters for Clostebol Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-Ultra1 (16.5 m × 0.2 mm, 0.11 µm film thickness) | upf.edu |
| Carrier Gas | Helium | upf.edu |
| Injection Mode | Splitless | zenodo.org |
| Derivatization Agent | MSTFA/NH4I/2-mercaptoethanol | upf.edu |
| Ionization Mode | Electron Ionization (EI) | yuntsg.com |
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced separation power compared to single-dimensional GC-MS. gcms.czleco.com This is particularly advantageous for complex biological samples like urine, where anabolic steroid metabolites can co-elute with endogenous compounds. chromatographyonline.comdigitaloceanspaces.com In GCxGC, two columns with different stationary phases are connected in series, providing a much higher peak capacity and improved resolution. gcms.czleco.com
The use of a high-speed TOFMS detector is essential to handle the very narrow peaks (typically <100 ms) generated by the second-dimension column. chromatographyonline.com This combination allows for the separation of isomeric compounds and the detection of trace-level analytes in a single run. leco.com GCxGC-TOFMS has been successfully applied to the non-targeted analysis of steroids in urine, providing a comprehensive profile of the sample. gcms.czleco.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-performance variant, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have become the methods of choice for the trace analysis of clostebol and its metabolites. nih.govnih.gov These techniques are particularly useful for analyzing both conjugated and unconjugated steroids directly from biological fluids, often with minimal sample preparation. nih.gov
The development and validation of LC-MS/MS and UHPLC-MS/MS methods for clostebol analysis are critical to ensure reliable and accurate results. nih.govnih.gov Validation is performed according to international guidelines and typically includes the assessment of the following parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte. nih.gov For many anabolic steroids, linearity with a coefficient of determination (R²) greater than 0.99 is achieved. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govmdpi.com For UHPLC-MS/MS methods, LODs for anabolic steroids can be in the low ng/mL or even pg/mL range. nih.govunito.it
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and should typically be less than 15%. mdpi.com
Accuracy: The closeness of the mean test results obtained by the method to the true value. It is often assessed through recovery studies, with typical acceptance criteria ranging from 80% to 120%. nih.gov
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 2: Validation Parameters for a UHPLC-MS/MS Method for Anabolic Steroids
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | nih.gov |
| LOD | 0.03–0.33 µg/kg | mdpi.com |
| LOQ | 0.09–0.90 µg/kg | mdpi.com |
| Precision (%RSD) | < 15% | mdpi.com |
| Recovery | 68.0% - 109.8% | mdpi.com |
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, which significantly enhances the confidence in compound identification. unito.itresearchgate.net In the context of clostebol analysis, HRMS is invaluable for the identification of unknown metabolites and for distinguishing between isobaric compounds. nih.gov Full-scan HRMS data allows for retrospective analysis, meaning that data can be re-interrogated for newly identified metabolites or other compounds of interest without the need for re-analysis of the sample. researchgate.net This capability is particularly useful in anti-doping analysis where new designer steroids or metabolites are constantly emerging. unito.it
Sample Preparation and Extraction Methodologies for Diverse Biological Matrices
The accurate detection and characterization of clostebol propionate and its metabolites are critically dependent on robust and efficient sample preparation and extraction methodologies. These initial steps are designed to isolate the target analytes from complex biological matrices, remove interfering substances, and concentrate the analytes to levels suitable for instrumental analysis. The choice of methodology is heavily influenced by the specific biological matrix being analyzed (e.g., urine, hair, liver, muscle, feces) and the chemical nature of the target compounds, particularly whether they are in a free or conjugated form. nih.govzenodo.org
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of clostebol and its metabolites from biological samples. zenodo.org It offers advantages over liquid-liquid extraction by reducing solvent consumption and improving selectivity. The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. thermofisher.com
For clostebol analysis, C18 (a reversed-phase silica-based sorbent) is commonly employed. nih.govresearchgate.net The protocol typically involves conditioning the cartridge with an organic solvent like methanol (B129727), followed by water or a buffer to prepare the sorbent for sample loading. After the sample is applied, the cartridge is washed to remove hydrophilic impurities. Finally, the analytes are eluted with a solvent such as methanol or acetonitrile. nih.govthermofisher.com Some methods employ a multi-step purification, combining SPE with other techniques. For instance, a procedure for urine analysis involves initial isolation on a C18 SPE column, followed by purification with liquid-liquid extraction and a subsequent cleanup step using an NH2 SPE column. nih.govresearchgate.net
Below is a table summarizing typical SPE protocols used in the analysis of clostebol metabolites.
| Parameter | Protocol Detail | Matrix | Reference |
|---|---|---|---|
| Sorbent Type | C18 (Reversed-Phase) | Urine | nih.govresearchgate.net |
| Conditioning | Methanol, followed by water/buffer | General | thermofisher.com |
| Sample Loading | Post-hydrolysis urine sample applied to the column | Urine | nih.govresearchgate.net |
| Washing Step | Aqueous solutions to remove hydrophilic interferences | General | zenodo.orgthermofisher.com |
| Elution | Methanol or other suitable organic solvent | General | thermofisher.com |
| Multi-Step Cleanup | Initial C18 SPE followed by LLE and a final NH2 SPE column cleanup | Urine | nih.govresearchgate.net |
Liquid-Liquid Extraction (LLE) Procedures
Liquid-Liquid Extraction (LLE) is a fundamental and effective method for isolating clostebol and its metabolites from aqueous biological fluids, particularly urine. zenodo.org This technique operates on the principle of differential solubility of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov
In a typical LLE procedure for urine analysis, the sample is first pH-adjusted. For anabolic steroids, the urine is often alkalinized, for example, by adding a carbonate/bicarbonate buffer. yuntsg.com An immiscible organic solvent, such as tert-butyl methyl ether (TBME) or n-pentane, is then added. nih.govresearchgate.netyuntsg.com The mixture is vigorously shaken to facilitate the transfer of the less polar steroid metabolites from the aqueous urine phase into the organic phase. yuntsg.com After separation of the two layers, usually by centrifugation, the organic layer containing the analytes is collected and evaporated to dryness. The resulting residue is then reconstituted in a suitable solvent for derivatization and instrumental analysis. yuntsg.com LLE can also be used as a purification step following an initial SPE procedure. nih.govresearchgate.net
The table below outlines common LLE procedures for clostebol analysis.
| Parameter | Procedure Detail | Matrix | Reference |
|---|---|---|---|
| pH Adjustment | Alkalinization with carbonate/bicarbonate buffer | Urine | yuntsg.com |
| Extraction Solvent | tert-Butyl methyl ether (TBME) | Urine | yuntsg.com |
| Extraction Solvent | n-Pentane | Urine | nih.govresearchgate.net |
| Process | Mechanical shaking followed by centrifugation to separate phases | Urine | yuntsg.com |
| Post-Extraction | Organic layer is transferred and evaporated to dryness | Urine | yuntsg.com |
| Application | Primary extraction or as a cleanup step after SPE | Urine | nih.govresearchgate.net |
Enzymatic Hydrolysis for Conjugated Metabolite Analysis
In the body, clostebol and other anabolic steroids are extensively metabolized. zenodo.org A major metabolic pathway is conjugation, where metabolites are bound to hydrophilic molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion in urine. nih.govoup.comoup.com These conjugated metabolites are not readily extractable by organic solvents nor are they typically suitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). zenodo.org Therefore, a deconjugation step is essential prior to extraction and analysis. oup.comoup.com
Enzymatic hydrolysis is the preferred "soft" method for cleaving these conjugates. zenodo.orgoup.com This process utilizes enzymes that specifically break the bond between the steroid metabolite and its conjugate.
β-glucuronidase is used to hydrolyze glucuronide conjugates. Preparations from Escherichia coli (E. coli) are commonly used in human doping control. yuntsg.comupf.edu
Arylsulfatase is used to hydrolyze sulfate conjugates.
Preparations from Helix pomatia are frequently used in veterinary analysis as they contain both β-glucuronidase and arylsulfatase activity, allowing for the simultaneous cleavage of both types of conjugates. nih.govzenodo.orgoup.comoup.com
The hydrolysis is typically performed by incubating the sample (e.g., urine) with the enzyme preparation in a buffered solution at a specific pH (often around 5.2 for Helix pomatia or 7 for E. coli enzymes) and temperature (e.g., 37°C or 55°C) for a set period, which can range from one hour to overnight. nih.govyuntsg.comupf.edu It is important to note that some enzyme preparations, particularly from Helix pomatia, can cause oxidative side reactions, converting certain clostebol metabolites into others, which can complicate the interpretation of results. oup.comoup.com
Key parameters for enzymatic hydrolysis are summarized in the following table.
| Parameter | Condition/Reagent | Target Conjugate | Reference |
|---|---|---|---|
| Enzyme Source | β-glucuronidase from E. coli | Glucuronides | yuntsg.comupf.edu |
| Enzyme Source | Helix pomatia juice (SHP) | Glucuronides and Sulfates | nih.govzenodo.orgoup.comoup.com |
| pH | ~7.0 (for E. coli enzyme) | Glucuronides | yuntsg.comupf.edu |
| pH | ~5.2 (for Helix pomatia) | Glucuronides and Sulfates | nih.gov |
| Temperature | 55°C | Glucuronides | yuntsg.comupf.edu |
| Temperature | 37°C | Glucuronides and Sulfates | nih.gov |
| Incubation Time | 1 hour to overnight (16-20 hours) | Varies by protocol | nih.govyuntsg.comupf.edu |
| Potential Issue | Oxidative conversion of metabolites with Helix pomatia preparations | 3-OH-4-ene structures | oup.comoup.com |
Matrix-Specific Sample Handling (e.g., urine, hair, liver, muscle, feces)
The initial handling of a sample is matrix-dependent and crucial for ensuring the stability and efficient extraction of target analytes. nih.gov
Urine: As the most common matrix for steroid testing, urine samples are typically stored frozen at -20°C until analysis. yuntsg.com Before extraction, a specific volume (e.g., 2-5 mL) is measured and often centrifuged to remove sediment. nih.govyuntsg.com An internal standard is added, followed by a buffer to adjust the pH for the subsequent enzymatic hydrolysis step. nih.govyuntsg.com
Hair: Hair analysis provides a longer detection window compared to urine. unito.itnih.gov Sample preparation is more extensive. Hair samples are first decontaminated by washing with solvents like dichloromethane (B109758) or methanol to remove external pollutants. unito.it After drying, the hair is typically pulverized or finely cut to increase the surface area for extraction. The extraction of clostebol and its esters from the hair matrix is then performed by incubating the powdered hair in a solvent, often methanol, sometimes under sonication, to release the trapped analytes. unito.it
Liver and Muscle: Analysis of tissue samples like liver and muscle is important for residue control in food-producing animals. nih.govnih.gov The procedure begins with homogenization of the tissue sample. This is followed by enzymatic hydrolysis to release conjugated metabolites. nih.gov Extraction is then carried out, often using a combination of LLE with solvents like tert-butyl methyl ether and a subsequent SPE cleanup to remove the large amounts of fat and protein present in these matrices. nih.gov
Feces: Fecal analysis can be used in metabolism and excretion studies. Samples must be thoroughly dried, either through lyophilization or gentle heating, and then powdered to ensure homogeneity and improve extraction efficiency. arborassays.com The powdered sample is then extracted with an organic solvent like ethanol (B145695) or ethyl acetate (B1210297) by vigorous shaking. The mixture is centrifuged to separate the solid material, and the supernatant containing the extracted steroids is collected for further purification and analysis. arborassays.com
Forensic and Anti Doping Scientific Investigations of Clostebol Propionate
Detection in Biological Samples for Doping Control
The foundation of clostebol (B1669245) detection lies in the analysis of biological samples, with urine being the primary matrix for routine anti-doping tests. wada-ama.orgfrontiersin.org However, the scope of detection extends to other sample types, offering different windows of detection and investigatory possibilities.
Urine Analysis Strategies for Clostebol Metabolites
Urine analysis is the cornerstone of detecting clostebol use. The strategies primarily focus on identifying the metabolites of clostebol, rather than the parent compound, as they are excreted in higher concentrations and for a longer duration.
The primary target for detection is the main metabolite, 4-chloro-androst-4-en-3α-ol-17-one (M1), which is typically excreted as a glucuronide conjugate. wada-ama.orgfrontiersin.org Anti-doping laboratories have developed highly sensitive methods, often employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect this metabolite at very low concentrations. wada-ama.orgwada-ama.org The World Anti-Doping Agency (WADA) has established minimum required performance levels (MRPLs) for anabolic androgenic steroids (AAS), and modern instrumentation allows for detection well below these thresholds. yuntsg.com
Research has identified several other metabolites, including both Phase I and Phase II (glucuronide and sulfate (B86663) conjugates) products. unito.itresearchgate.netnih.gov For instance, studies have identified up to fourteen metabolites, including previously unreported free and sulfate-conjugated forms. nih.gov The detection of sulfate metabolites, such as 4ζ-chloro-5ζ-androstan-3β-ol-17-one (M5), is of particular interest as they may offer a longer detection window compared to glucuronidated metabolites. yuntsg.comupf.edu One study found that the sulfate metabolite S1a (4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate) could be detected for up to 31 days post-administration, significantly extending the retrospectivity of testing. upf.edu
The development of LC-Q-HRMS (Liquid Chromatography-Quadrupole-High Resolution Mass Spectrometry) methods allows for the direct analysis of Phase II metabolites without the need for hydrolysis, improving the detection capabilities for long-term markers. wada-ama.org
Key Urinary Metabolites of Clostebol:
| Metabolite ID | Chemical Name | Conjugate Type | Typical Detection Window |
|---|---|---|---|
| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | Up to 10+ days frontiersin.orgfrontiersin.org |
| M2, M3, M4 | Various isomers | Glucuronide | Shorter than M1 wada-ama.org |
| M5 | 4ζ-chloro-5ζ-androstan-3β-ol-17-one | Sulfate | Potentially longer than glucuronides yuntsg.com |
Hair Analysis for Long-Term and Retrospective Detection
Hair analysis serves as a valuable tool for the long-term and retrospective detection of clostebol use. nih.govnih.gov Unlike urine, which provides a snapshot of recent use, hair can offer a history of exposure over months or even years, depending on the length of the hair shaft. nih.govnih.gov This makes it particularly useful in cases where an athlete denies intentional use and a history of exposure needs to be established. researchgate.netnih.gov
The parent compound, clostebol, and its esters, like clostebol acetate (B1210297), can be detected in hair. nih.govunito.it The development of sensitive techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has enabled the detection of these compounds in the low picogram per milligram (pg/mg) range. nih.govresearchgate.net
Segmental analysis of hair, where the hair shaft is cut into sections corresponding to different time periods, can help distinguish between a single exposure and chronic use. yuntsg.com While not yet a routine matrix for WADA, hair analysis is accepted in many legal courts and can provide crucial evidence in anti-doping rule violation cases. frontiersin.orgresearchgate.net For instance, in cases of suspected contamination, a low concentration or absence of the drug in hair can support the claim of a single, unintentional exposure. unito.it
Comparative Features of Urine and Hair Analysis for Clostebol:
| Feature | Urine Analysis | Hair Analysis |
|---|---|---|
| Detection Window | Hours to days/weeks frontiersin.orgupf.edu | Months to years nih.govnih.gov |
| Primary Target | Metabolites (e.g., M1) wada-ama.orgfrontiersin.org | Parent compound and esters nih.govunito.it |
| Application | Routine doping control wada-ama.org | Retrospective investigation, clarifying contamination claims researchgate.netnih.gov |
| WADA Status | Routine matrix frontiersin.org | Not a routine matrix, but used for evidentiary purposes frontiersin.org |
Trace Detection in Animal Tissues (e.g., food safety research)
The detection of clostebol and its metabolites in animal tissues is a significant area of research for food safety. researchgate.net The use of anabolic steroids to promote growth in livestock is banned in many regions, including the European Union, to protect consumers. researchgate.netnih.govnih.gov Consequently, regulatory bodies conduct monitoring programs to detect residues of these substances in food products of animal origin. researchgate.netnih.gov
Analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated to detect trace levels of clostebol and its metabolites in various animal matrices, including urine, liver, muscle, and hair. nih.govnih.gov In animals, clostebol is metabolized into several compounds, including epi-clostebol and 4-chloro-4-androsten-3,17-dione. researchgate.net
The potential for consumers to test positive for clostebol after ingesting contaminated meat has been a concern, although studies suggest this risk is currently low in regions with strict regulations. yuntsg.comdshs-koeln.de Nevertheless, the ability to detect these residues is crucial for enforcing food safety standards and investigating the source of potential contamination. researchgate.netdshs-koeln.de
Research on Discriminating Administration Routes and Accidental Exposure
A significant challenge in clostebol-related anti-doping cases is determining the origin of the substance. Research has focused on developing scientific methods to differentiate between intentional administration (e.g., oral) and accidental or non-intentional exposure (e.g., transdermal contact or contamination). wada-ama.orgyuntsg.com
Differentiation of Oral vs. Transdermal Clostebol Exposure
Distinguishing between oral and transdermal administration of clostebol is a complex analytical problem. wada-ama.orgyuntsg.com The presence of a chlorine atom at the C4 position of the steroid nucleus prevents the 5α-reductase activity that is typically used to differentiate administration routes for testosterone (B1683101). yuntsg.comreddit.com
However, research has shown that the metabolic profile of clostebol can differ depending on the route of administration. wada-ama.org Studies have identified certain metabolites that are present in urine only after oral administration. wada-ama.org While the concentrations of these unique metabolites may be low, their presence can be a strong indicator of oral ingestion. wada-ama.org
Another approach involves examining the ratios of different metabolites. For example, researchers have investigated the ratio of the main glucuronide metabolite (M1) to a sulfate metabolite (M5). yuntsg.com While initial findings have been inconclusive, the ratios of specific metabolites like M2, M3, and M4 to M1 have shown promise in discriminating between oral and transdermal applications. wada-ama.org A limitation of this approach is that response ratios can be dependent on the specific analytical methods used by different laboratories. wada-ama.org
Metabolic Markers for Differentiating Administration Routes:
| Administration Route | Potential Markers | Research Findings |
|---|---|---|
| Oral | Presence of specific metabolites not found after transdermal use. wada-ama.org | Ten metabolites were detected after oral administration, five of which were not found after transdermal application. wada-ama.org |
| Transdermal | Absence of oral-specific metabolites. wada-ama.org | The ratios of metabolites M2, M3, and M4 to M1 showed potential for discrimination. wada-ama.org |
Investigation of Non-Intentional Transfer and Contamination Scenarios
A growing number of anti-doping cases involving clostebol have been attributed to unintentional exposure. yuntsg.comunito.it This can occur through various scenarios, such as skin-to-skin contact with an individual using a clostebol-containing cream, or even through contact with contaminated surfaces. yuntsg.comfrontiersin.org
Scientific studies have demonstrated that such transfers can indeed lead to adverse analytical findings. frontiersin.orgyuntsg.com For instance, research has shown that an individual can test positive for clostebol metabolites after applying a cream containing clostebol acetate to another person or after having close contact with the application area. yuntsg.com In one study, contamination from sexual intercourse with a partner using a clostebol-containing medication resulted in detectable levels of clostebol metabolites in the male partner's urine. dshs-koeln.de Another case study documented an athlete testing positive after administering a clostebol spray to her dog. frontiersin.orgfrontiersin.orgnih.gov
The concentration of the main metabolite (M1) in urine can provide clues about the nature of the exposure. In cases of indirect or unintentional exposure, the urinary concentrations of M1 are generally found to be low, often in the range of ng/mL. unito.itresearchgate.netfrontiersin.org For example, in cases of indirect exposure, M1 concentrations were consistently below 1 µg/L, whereas direct application resulted in significantly higher concentrations. unito.it This has led to suggestions of establishing a reporting threshold for M1 to help differentiate between intentional use and contamination scenarios. unito.itresearchgate.net
Hair analysis can also play a crucial role in these investigations. unito.itresearchgate.net A negative hair test or the detection of very low concentrations can support a claim of accidental, one-time exposure. unito.it
Evidence in Contamination Scenarios:
| Type of Evidence | Finding | Implication |
|---|---|---|
| Urine Concentration | Low levels of M1 (e.g., < 1-2 µg/L). unito.itresearchgate.net | Suggestive of unintentional exposure rather than systematic doping. |
| Hair Analysis | Negative or very low concentration of clostebol/clostebol acetate. unito.itresearchgate.net | Corroborates a claim of single or incidental contact. |
| Source Identification | Identifying a person or product as the source of contamination. unito.it | Provides a plausible explanation for the positive test. |
Methodological Approaches for Setting Reporting Levels and Thresholds
In the framework of anti-doping regulations, clostebol is classified as an exogenous anabolic androgenic steroid (AAS) and is prohibited at all times by the World Anti-Doping Agency (WADA). As a "non-threshold" substance, the detection of any quantity of clostebol or its metabolites in an athlete's sample theoretically constitutes an Anti-Doping Rule Violation (ADRV). researchgate.netwada-ama.orgwada-ama.org This approach is governed by the principle of strict liability, where the athlete is responsible for any prohibited substance found in their system. wada-ama.org
However, to ensure global uniformity and high standards among accredited laboratories, WADA establishes Minimum Required Performance Levels (MRPLs). The MRPL is the minimum concentration of a prohibited substance or its metabolite that laboratories must be able to reliably detect and identify. oup.com For most anabolic steroids, including the class to which clostebol belongs, this level has been set to ensure that laboratories can detect even minute concentrations, reflecting advances in analytical sensitivity. oup.com
The methodological approach does not set a "threshold" below which a finding is considered negative. Instead, the MRPL ensures harmonized analytical performance. oup.com Any confirmed identification of a non-threshold substance, regardless of its concentration, is reported as an Adverse Analytical Finding (AAF), with few exceptions. oup.com
Due to the increasing number of cases involving trace amounts of clostebol, potentially from unintentional exposure, there is a growing scientific discussion about establishing a specific reporting level for its main metabolite, 4-chloro-androst-4-en-3α-ol-17-one (M1). frontiersin.orgunito.it Researchers have proposed that WADA could consider treating very low concentrations (e.g., below 1 or 2 ng/mL) as an Atypical Finding (ATF) rather than an immediate AAF. frontiersin.orgunito.itnih.gov An ATF triggers a follow-up investigation to determine the source of the substance before an ADRV is declared, a procedure already in place for substances like clenbuterol (B1669167) when found at low concentrations. wada-ama.orgfrontiersin.orgnih.govunil.ch This approach would help differentiate potential contamination scenarios from intentional doping. unito.it
Advances in Forensic Steroid Chemistry and Interpretation
Challenges in Quantitative Interpretation of Trace Findings
The interpretation of low-concentration findings of clostebol metabolites presents a significant challenge in modern anti-doping analysis. researchgate.netunito.it Advances in the sensitivity of analytical instrumentation, such as high-resolution mass spectrometry, allow for the detection of substances at the picogram-per-milliliter (pg/mL) level. unito.it While this enhances detection capabilities, it also complicates the results management process, particularly for clostebol.
The primary challenge arises from the possibility of unintentional exposure. Clostebol acetate is an active ingredient in some topical medications available in certain countries, such as Trofodermin®. frontiersin.orgunito.it Scientific studies have demonstrated that the transdermal application of these products can result in detectable levels of clostebol metabolites in urine. frontiersin.orgresearchgate.net Furthermore, contamination can occur through non-doping scenarios, including:
Person-to-person transfer : Accidental skin contact or sexual intercourse with a person using a clostebol-containing product can transfer the steroid, leading to a positive test in the athlete. frontiersin.orgnih.govdshs-koeln.de
Animal-to-human transfer : Veterinary products containing clostebol can be a source of contamination for athletes who handle or are in close contact with a treated animal. frontiersin.orgnih.gov
In these contamination cases, the urinary concentration of the main clostebol metabolite (M1) is typically very low, often in the range of 0.5 to 2 ng/mL. researchgate.netresearchgate.net For instance, one study noted that in 77% of 47 reported clostebol cases between 2003 and 2018, concentrations were below 2 ng/mL. nih.gov This creates a difficult scenario for forensic interpretation: a low concentration could represent the "tail end" of a clearance curve from intentional, systematic use, or it could be the direct result of a single, unintentional exposure. unito.itresearchgate.net Distinguishing between these two possibilities based solely on a single urine concentration is often impossible, posing a significant challenge for anti-doping authorities in ensuring fair rulings. researchgate.netunito.it To aid in these situations, some investigations have turned to analyzing alternative matrices like hair, which can provide information on the chronicity of exposure. researchgate.net
Table 1: Reported Urinary Concentrations of Clostebol Metabolite M1 in Different Exposure Scenarios
| Exposure Scenario | Reported Concentration Range of M1 (ng/mL) | Key Findings | Source |
| Direct Transdermal Application | Peak concentrations up to 30-40 ng/mL | Detectable for more than 10 days post-application. | frontiersin.orgunito.it |
| Indirect/Contamination (Sexual Intercourse) | 0.9 - 3.5 ng/mL | Peak concentration reached approximately 16 hours after contact. | dshs-koeln.de |
| Indirect/Contamination (General) | Median of 0.5 ng/mL (Range: 0.086 - 4.0 ng/mL) | Concentrations are significantly lower than in direct exposure cases. | researchgate.net |
| Animal-to-Human Transfer | 1.7 ng/mL | A documented case study confirmed this route of contamination. | frontiersin.orgnih.gov |
Isotope Ratio Mass Spectrometry (IRMS) for Endogenous/Exogenous Origin Discrimination
Isotope Ratio Mass Spectrometry (IRMS), specifically Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is a powerful technique in anti-doping science. nih.govresearchgate.netfrontiersin.org Its primary function is to differentiate between endogenous steroids (those produced naturally by the human body) and their chemically identical synthetic counterparts. wada-ama.orggcms.cz The method works by measuring the ratio of carbon-13 to carbon-12 (¹³C/¹²C). Synthetic versions of steroids, typically derived from plant sterols, have a different ¹³C/¹²C ratio than the steroids produced by the human body. gcms.cz
This technique is crucial for substances like testosterone, where a certain level is naturally present in the body. researchgate.netwada-ama.org An abnormal ¹³C/¹²C ratio for testosterone or its metabolites in an athlete's urine provides conclusive evidence of exogenous administration. wada-ama.org
However, the application of GC-C-IRMS is not standard procedure for purely synthetic steroids like clostebol. Clostebol (4-chloro-testosterone) is a derivative of testosterone that is not produced naturally in the human body. frontiersin.orgunito.it Therefore, its mere presence in a sample is sufficient to prove its exogenous origin. There is no endogenous "background" level to distinguish from, making the complex ¹³C/¹²C analysis unnecessary for identification. The primary analytical methods used to detect and confirm the presence of clostebol and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). gajrc.com
While GC-C-IRMS is not used for the routine confirmation of clostebol itself, it remains a cornerstone of the anti-doping program for controlling the misuse of endogenous anabolic androgenic steroids (EAAS). wada-ama.org
Future Directions and Emerging Research Avenues for Clostebol Propionate
Development of Novel Analytical Probes and Detection Platforms
The detection of clostebol (B1669245) and its metabolites is a critical aspect of anti-doping efforts. researchgate.netnih.gov Current methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive. researchgate.netwada-ama.org However, the pursuit of more rapid, cost-effective, and field-deployable detection platforms is a significant area of future research.
One promising direction is the development of novel analytical probes. Research into fluorescent probes, for example, has shown potential for the rapid and sensitive detection of various chemical compounds. nih.gov The design of a specific fluorescent probe for clostebol propionate (B1217596) or its primary metabolites could lead to the creation of high-throughput screening assays. nih.gov Such a probe could be integrated into lateral flow immunoassay strips, offering a portable and user-friendly detection method. nih.gov
Furthermore, advancements in biosensor technology could be harnessed for the detection of clostebol propionate. The development of aptamer-based sensors, which utilize short, single-stranded DNA or RNA molecules that bind to specific targets, could offer high selectivity and affinity for this compound. These aptamers could be integrated into various sensor platforms, including electrochemical and optical sensors, to provide real-time detection capabilities.
Interactive Table: Current and Future Analytical Platforms for this compound Detection
| Platform | Principle | Current Status for Clostebol | Future Development |
| GC-MS/MS | Separation by gas chromatography, detection by tandem mass spectrometry. | Well-established for confirmatory analysis in anti-doping. wada-ama.org | Miniaturization for portable devices. |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Used for screening and confirmation, including direct analysis of phase II metabolites. researchgate.net | Enhanced sensitivity for detecting long-term metabolites. researchgate.net |
| Immunoassays | Antibody-based detection. | Used in initial screening. | Development of more specific monoclonal antibodies. |
| Fluorescent Probes | Specific binding leading to a change in fluorescence. | Not yet developed for clostebol. | Design of a highly selective and sensitive probe. nih.gov |
| Aptamer-Based Biosensors | Nucleic acid-based recognition elements. | Not yet developed for clostebol. | Creation of high-affinity aptamers for integration into sensor platforms. |
In-Depth Mechanistic Studies on Cellular and Receptor Interactions
Like other anabolic-androgenic steroids (AAS), clostebol exerts its effects by interacting with the androgen receptor (AR). patsnap.comnih.gov Upon binding, the clostebol-AR complex translocates to the nucleus and modulates the transcription of target genes, leading to anabolic and androgenic effects. patsnap.com While this general mechanism is understood, in-depth studies on the specific interactions of this compound at the cellular and receptor level are warranted.
Future research should focus on elucidating the precise binding kinetics and conformational changes induced in the androgen receptor upon binding of clostebol. Advanced techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data of the clostebol-AR complex. This would offer valuable insights into the molecular basis of its activity and could inform the design of more specific research tools.
Furthermore, investigations into the downstream signaling pathways activated by this compound are needed. While the primary pathway involves the androgen receptor, the potential for off-target effects and interactions with other cellular components cannot be ruled out. nih.gov Proteomic and transcriptomic studies could help to identify other proteins and genes that are affected by this compound, providing a more comprehensive understanding of its cellular effects.
Advanced Modeling of Metabolic Pathways and Excretion Kinetics
The metabolism of clostebol has been extensively studied, primarily for anti-doping purposes. nih.govyuntsg.com It is known that clostebol undergoes both Phase I (reduction) and Phase II (conjugation with glucuronic acid and sulfate) metabolism. nih.govresearchgate.net The main metabolites, such as 4-chloro-androst-4-en-3α-ol-17-one (M1), are well-characterized. nih.govyuntsg.com However, there is still room for more advanced modeling of its metabolic pathways and excretion kinetics.
Physiologically based pharmacokinetic (PBPK) modeling could be employed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the human body. nih.gov Such models can integrate data on the compound's physicochemical properties, metabolic enzyme kinetics, and physiological parameters to predict its concentration-time profiles in various tissues and fluids. nih.gov This could be particularly useful for understanding inter-individual variability in metabolism and excretion. researchgate.net
Moreover, the identification of long-term metabolites is an ongoing area of research. researchgate.net Recent studies have focused on sulfate (B86663) metabolites as potential long-term markers of clostebol use. researchgate.net Advanced analytical techniques, coupled with metabolic modeling, could help to identify and characterize novel long-term metabolites, thereby extending the window of detection for clostebol misuse. researchgate.net
Interactive Table: Known Metabolites of Clostebol and Their Detection
| Metabolite | Metabolic Pathway | Conjugation | Significance in Detection |
| 4-chloro-androst-4-en-3α-ol-17-one (M1) | Phase I Reduction | Glucuronide nih.govyuntsg.com | Primary screening metabolite. yuntsg.com |
| M2, M3, M4 | Phase I | Glucuronide nih.govyuntsg.com | Additional metabolites used for confirmation. |
| 4ζ-chloro-5ζ-androstan-3β-ol-17-one (M5) | Phase I Reduction | Sulfate nih.govyuntsg.com | Predominantly excreted as a sulfate. yuntsg.com |
| 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate (S1a) | Phase I Reduction | Sulfate researchgate.net | A long-term sulfate metabolite. researchgate.net |
Comprehensive Structure-Activity Relationship (SAR) Studies for the Design of Research Tools
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govmdpi.com For steroids, modifications to the steroid nucleus can significantly alter their potency and receptor selectivity. uomustansiriyah.edu.iq While the basic SAR of anabolic steroids is generally understood, comprehensive SAR studies specifically for this compound and its analogues are lacking.
Future research in this area could involve the synthesis of a library of clostebol derivatives with systematic modifications to the steroid backbone. For example, altering the chloro-substituent at the C4 position or modifying the propionate ester at the C17β position could provide valuable insights into the structural requirements for androgen receptor binding and activation. mdpi.comwikipedia.org
The data generated from these SAR studies could be used to design novel research tools. For instance, the development of a highly potent and selective clostebol-based androgen receptor modulator could be used to probe the function of the androgen receptor in various physiological and pathological processes. Additionally, the creation of fluorescently labeled or biotinylated clostebol analogues could be used as probes in binding assays and imaging studies.
Environmental Trace Analysis and Fate Studies
The environmental fate of pharmaceuticals, including steroids, is an area of growing concern. sciencedaily.com Anabolic steroids can enter the environment through various pathways, including human and animal excretion. sciencedaily.com While some studies have investigated the environmental presence of other steroids, there is a paucity of data on the environmental trace analysis and fate of this compound. sciencedaily.comnih.gov
Future research should focus on developing sensitive analytical methods for the detection of this compound and its metabolites in environmental matrices such as water and soil. nih.govresearchgate.net This would allow for a more accurate assessment of its environmental occurrence and potential for ecological risk. nih.gov
Furthermore, studies on the environmental degradation of this compound are needed. Investigations into its photostability, biodegradability, and potential for bioaccumulation would provide a clearer picture of its environmental persistence and fate. sciencedaily.comunr.edu Understanding how this compound behaves in the environment is crucial for assessing its potential impact on wildlife and ecosystems. sciencedaily.com
Q & A
Q. How can researchers design experiments to determine the pharmacological profile of Clostebol propionate in vivo?
Methodological Answer :
- Experimental Design : Use a controlled animal model (e.g., rodents) with defined age, sex, and health status to minimize variability. Apply the PICOT framework (Population: animal cohort; Intervention: this compound administration; Comparison: placebo or baseline metabolic markers; Outcome: pharmacokinetic parameters like half-life, bioavailability; Time: longitudinal monitoring over 4–12 weeks) .
- Data Collection : Measure serum concentrations via HPLC or LC-MS/MS at regular intervals post-administration. Include variables like liver enzyme activity (ALT, AST) and androgen receptor binding assays .
- Statistical Analysis : Use ANOVA to compare dose-response relationships and linear regression to model metabolic clearance rates .
Advanced Research Question
Q. How can contradictory findings about this compound’s metabolic effects (e.g., anabolic vs. glucocorticoid-like activity) be resolved?
Methodological Answer :
- Hypothesis Testing : Conduct in vitro transcriptomic analyses (RNA-seq) on muscle and liver tissues to identify differentially expressed genes (DEGs) linked to anabolic pathways (e.g., mTOR) versus gluconeogenic regulators (e.g., PEPCK). Compare with propionate derivatives’ effects, as seen in calcium propionate studies .
- Contradiction Analysis : Perform meta-analyses of existing preclinical data, stratifying studies by dosage, administration route, and species. Use funnel plots to assess publication bias .
- Mechanistic Validation : Apply CRISPR-Cas9 knockout models to silence candidate genes (e.g., GR or AR receptors) and measure Clostebol’s activity in modified vs. wild-type cells .
Basic Research Question
Q. What are the best practices for validating this compound detection methods in biological samples?
Methodological Answer :
- Analytical Validation : Use spiked matrices (urine, blood) to assess limits of detection (LOD) and quantification (LOQ) via mass spectrometry. Include cross-reactivity testing against structurally similar steroids (e.g., boldenone, testosterone) .
- Reproducibility : Perform intra- and inter-laboratory comparisons using blinded samples. Report coefficients of variation (CV) for precision and accuracy .
- Ethical Compliance : Ensure adherence to WADA/IOC protocols for anti-doping research, including chain-of-custody documentation .
Advanced Research Question
Q. How can researchers investigate the long-term genomic stability of cells exposed to this compound?
Methodological Answer :
- Study Design : Use a longitudinal in vitro model (e.g., human hepatocyte cell lines) with chronic exposure (≥6 months). Include a negative control (vehicle) and positive control (known genotoxic agent) .
- Endpoints : Assess DNA damage via comet assays, γH2AX foci quantification, and whole-genome sequencing to identify mutations or chromosomal rearrangements .
- Data Interpretation : Apply bioinformatics tools (e.g., DAVID, STRING) to cluster affected pathways (e.g., DNA repair, apoptosis) and compare with propionate’s effects on microbial genomes .
Basic Research Question
Q. What ethical considerations are critical when designing human studies involving this compound?
Methodological Answer :
- Participant Selection : Define inclusion/exclusion criteria (e.g., age, hormonal status) and obtain informed consent. Use stratified randomization to balance demographic variables .
- Regulatory Compliance : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Reference guidelines from the Declaration of Helsinki and WHO .
- Transparency : Disclose funding sources and potential conflicts of interest (e.g., ties to pharmaceutical companies) in publications .
Advanced Research Question
Q. How can multi-omics approaches elucidate this compound’s impact on gut-brain axis signaling?
Methodological Answer :
- Experimental Framework : Integrate metabolomics (SCFA profiling via GC-MS), metagenomics (fecal microbiota sequencing), and neuroimaging (fMRI in animal models) to assess gut-brain interactions .
- Data Integration : Use machine learning (e.g., Random Forest) to identify correlations between Clostebol-induced microbial shifts (e.g., Bacteroides spp.) and neural activity markers .
- Validation : Perform fecal microbiota transplantation (FMT) from Clostebol-treated donors to germ-free recipients to isolate microbial contributions .
Basic Research Question
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Methodological Answer :
- Model Selection : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50 values. Use mixed-effects models to account for inter-individual variability .
- Power Analysis : Calculate sample sizes a priori using tools like G*Power, assuming α=0.05 and β=0.2 .
- Reporting : Follow SAMPL guidelines for pharmacokinetic/pharmacodynamic studies, including 95% confidence intervals for all estimates .
Advanced Research Question
Q. How can conflicting data on this compound’s immunomodulatory effects be reconciled?
Methodological Answer :
- Systematic Review : Conduct a PRISMA-compliant review of preclinical and clinical studies. Use GRADE criteria to assess evidence quality .
- In Silico Modeling**: Build molecular docking simulations to predict Clostebol’s binding affinity to immune receptors (e.g., TLR4) versus androgen receptors .
- Functional Assays : Measure cytokine profiles (IL-6, TNF-α) in primary immune cells exposed to Clostebol, comparing results across species (human vs. murine) .
Key Resources for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
